molecular formula C23H22Cl2N4O B1662324 1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide CAS No. 511532-96-0

1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide

Cat. No. B1662324
CAS RN: 511532-96-0
M. Wt: 441.3 g/mol
InChI Key: FNOMTMVRTBHRET-UHFFFAOYSA-N
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Description

This compound, also known as AM251, is a solid substance . It is a CB1 cannabinoid receptor antagonist . This means it blocks the action of cannabinoid receptors in the body. It has been used in studies to determine its interaction with hippocampal neurons to enhance spatial memory in mice .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and various other functional groups . The empirical formula is C22H21N4OCl2I .


Physical And Chemical Properties Analysis

AM251 is a solid substance . It is soluble in DMSO (>10 mg/mL) but insoluble in water . The molecular weight is 555.24 .

Scientific Research Applications

Cannabinoid Receptor Research

  • CB2 Cannabinoid Ligand Synthesis and Evaluation

    New analogues, including the specified compound, have been synthesized and evaluated for cannabinoid receptor affinity. One example showed significant affinity for cannabinoid CB2 receptors and agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells (Murineddu et al., 2006).

  • Structural-Activity Relationships in Cannabinoid Antagonists

    The compound has been part of studies examining the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural requirements include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent (Lan et al., 1999).

  • Molecular Interaction with CB1 Cannabinoid Receptor

    This compound, as an antagonist, has been studied for its molecular interaction with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis (Shim et al., 2002).

  • Role in CB2 Ligand Development Using Molecular Hybridization

    The synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazole hybrids, including this compound, aimed at improving CB2-selectivity and biological activity (Murineddu et al., 2012).

Medical Imaging and Radioligand Development

  • Development of Tracers for Medical Imaging

    The methoxy and fluorine analogs of this compound have been synthesized for use in developing tracers for positron emission tomography (PET) ligands, aiming to image the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

  • Potential SPECT Ligand for CB1 Receptor

    The synthesis and labeling of this compound with iodine-123 have been reported, providing a potential single photon emission computed tomography (SPECT) ligand for characterizing brain CB1 receptor binding in vivo (Lan et al., 1996).

Metabolic Studies

  • In Vitro Metabolism of Diarylpyrazoles: The metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. These studies help in understanding the interaction of such compounds with the body's metabolic processes (Zhang et al., 2005).

Other Applications

  • Synthesis and Anticonvulsant Activity

    Analogues of this compound have been synthesized and evaluated for anticonvulsant activity, showcasing its potential application in treating seizures (Ahsan et al., 2013).

  • Anticancer Activity Studies

    The compound's analogues have been evaluated for anticancer activity, particularly against various cancer cell lines, highlighting its potential role in oncological research (Ahsan, 2012).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOMTMVRTBHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide

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